molecular formula C8H13NO B2497062 N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine CAS No. 2138812-40-3

N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine

Cat. No.: B2497062
CAS No.: 2138812-40-3
M. Wt: 139.198
InChI Key: CUPAAIJMJNQFAJ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.1949 . It is also known by its IUPAC name, 5-nitrosospiro[2.5]octane . This compound is characterized by a spirocyclic structure, which is a unique feature that contributes to its distinct chemical properties.

Preparation Methods

The synthesis of N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine involves several steps. One common method includes the reaction of spiro[2.5]octane with nitrosyl chloride under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitroso derivatives, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the nitroso group to an amine group, leading to the formation of spirocyclic amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and advanced materials, where its spirocyclic structure imparts desirable properties.

Mechanism of Action

The mechanism of action of N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine can be compared with other spirocyclic compounds such as spiro[2.5]octane and spiro[2.5]octa-4,7-dien-6-one . While these compounds share a similar core structure, the presence of different functional groups (e.g., nitroso, hydroxylamine) imparts unique chemical properties and reactivity. This compound’s distinctiveness lies in its combination of a spirocyclic framework with a hydroxylamine group, which is not commonly found in other spirocyclic compounds.

Similar Compounds

These compounds share structural similarities but differ in their functional groups and chemical behavior.

Properties

IUPAC Name

(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-9-7-2-1-3-8(6-7)4-5-8/h10H,1-6H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPAAIJMJNQFAJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)CC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/CC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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